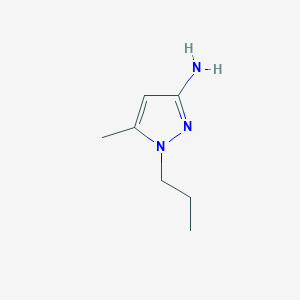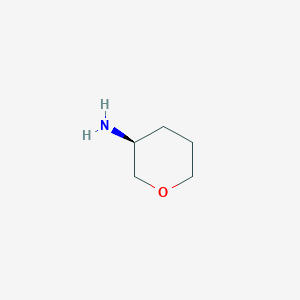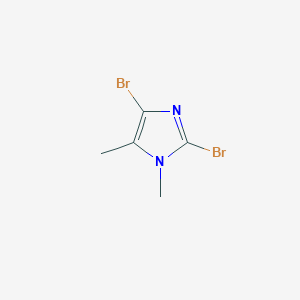
Ethyl 2-(Trifluoromethyl)nicotinate
Vue d'ensemble
Description
Ethyl 2-(Trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H8F3NO2 . It has a molecular weight of 219.16 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(Trifluoromethyl)nicotinate consists of a pyridine ring substituted with a trifluoromethyl group and an ethyl ester . The exact structure can be represented by the InChI code: 1S/C9H8F3NO2/c1-2-15-8(14)6-4-3-5-13-7(6)9(10,11)12/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-(Trifluoromethyl)nicotinate is a solid at room temperature . It has a density of 1.3±0.1 g/cm3 . Its boiling point is 235.8±40.0 °C at 760 mmHg . The compound is stable under normal temperatures and pressures .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Heterocyclic Compounds
Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, a related compound, has been used as an intermediate in synthesizing 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones, showing its utility in the formation of complex heterocyclic structures (Eichler, Rooney, & Williams, 1976).
Attraction of Agricultural Pests
Ethyl nicotinate has been found to be a potent attractant for Thrips obscuratus in peaches and apricots, indicating its potential use in pest management in agriculture (Penman et al., 1982).
Catalysis and Reduction Processes
In a study, a chiral catalyst was used for the enantioselective reduction of ethyl nicotinate to ethyl nipecotinate, demonstrating the compound's role in facilitating specific chemical transformations (Raynor et al., 2000).
Pharmaceutical and Biological Applications
Retinoprotective Effects
A study evaluated the retinoprotective effect of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate in a rat model of retinal ischemia–reperfusion, suggesting its potential application in protecting against retinal damage (Peresypkina et al., 2020).
Process Intensification in Chemical Synthesis
A study focused on process intensification for the continuous flow hydrogenation of ethyl nicotinate, which is relevant for the scalable and efficient production of pharmaceutical intermediates (Ouchi et al., 2014).
Antibacterial Activity
A series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, prepared from ethyl nicotinate, showed antibacterial activity against Gram-positive and Gram-negative bacteria, illustrating the compound's potential in antibiotic research (Bheemanapalli et al., 2008).
Safety and Hazards
Ethyl 2-(Trifluoromethyl)nicotinate is classified as an irritant . It may cause harm if swallowed, and it may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Mode of Action
It is known that many nicotinate derivatives interact with their targets by binding to specific receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
Nicotinate derivatives are known to be involved in various biochemical pathways, including those related to energy metabolism and cellular signaling . The specific effects of Ethyl 2-(Trifluoromethyl)nicotinate on these pathways require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Propriétés
IUPAC Name |
ethyl 2-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-4-3-5-13-7(6)9(10,11)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDXNPHDXSFEAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437041 | |
| Record name | Ethyl 2-(Trifluoromethyl)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(Trifluoromethyl)nicotinate | |
CAS RN |
208517-35-5 | |
| Record name | Ethyl 2-(Trifluoromethyl)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)







